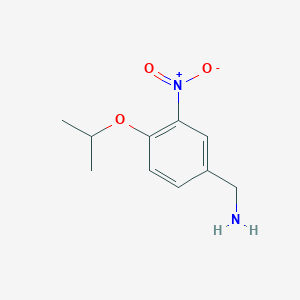

4-Isopropoxy-3-nitrobenzylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-nitro-4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(2)15-10-4-3-8(6-11)5-9(10)12(13)14/h3-5,7H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKJILOOKJJDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-isopropoxy-3-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient synthetic pathway for the preparation of 4-isopropoxy-3-nitrobenzylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence commencing from the commercially available starting material, 4-hydroxy-3-nitrobenzaldehyde. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a research and development setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

-

O-isopropylation of 4-hydroxy-3-nitrobenzaldehyde: This initial step involves the etherification of the phenolic hydroxyl group of the starting material to introduce the isopropoxy moiety. This is typically accomplished via a Williamson ether synthesis.

-

Reductive Amination of 4-isopropoxy-3-nitrobenzaldehyde: The intermediate aldehyde is then converted to the target primary amine through reductive amination. This transformation can be achieved using various reagents and conditions, with a one-pot reaction using an ammonia source and a suitable reducing agent being a common and efficient method.

The overall synthetic transformation is depicted in the workflow diagram below.

Figure 1: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-isopropoxy-3-nitrobenzaldehyde

This procedure details the O-isopropylation of 4-hydroxy-3-nitrobenzaldehyde using 2-bromopropane in the presence of a base, a classic example of the Williamson ether synthesis.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 4-isopropoxy-3-nitrobenzaldehyde.

Methodology:

-

To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromopropane (1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-isopropoxy-3-nitrobenzaldehyde.

| Parameter | Value |

| Starting Material | 4-hydroxy-3-nitrobenzaldehyde |

| Reagents | 2-bromopropane, Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70°C |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Table 1: Quantitative data for the synthesis of 4-isopropoxy-3-nitrobenzaldehyde.

Step 2: Synthesis of this compound

This procedure describes the reductive amination of 4-isopropoxy-3-nitrobenzaldehyde to the corresponding primary amine using ammonium chloride as the ammonia source and sodium borohydride as the reducing agent, with titanium(IV) isopropoxide as a Lewis acid catalyst.[1][2]

Reaction Scheme:

Figure 3: Reaction scheme for the synthesis of this compound.

Methodology:

-

In a capped flask under an inert atmosphere (e.g., argon), prepare a slurry of 4-isopropoxy-3-nitrobenzaldehyde (1.0 eq.), titanium(IV) isopropoxide (2.0 eq.), ammonium chloride (2.0 eq.), and triethylamine (2.0 eq.) in absolute ethanol.[1][2]

-

Stir the mixture at ambient temperature for 6-8 hours to facilitate the formation of the imine intermediate.[1]

-

Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.[1]

-

Allow the reaction to stir at room temperature for an additional 3-4 hours.[1]

-

Quench the reaction by pouring the mixture into a 2M aqueous solution of ammonium hydroxide.[1]

-

Filter the resulting inorganic precipitate and wash it with ethyl acetate.[1]

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude this compound can be further purified if necessary.

| Parameter | Value |

| Starting Material | 4-isopropoxy-3-nitrobenzaldehyde |

| Reagents | Ammonium Chloride, Titanium(IV) isopropoxide, Triethylamine, Sodium Borohydride |

| Solvent | Absolute Ethanol |

| Temperature | Ambient |

| Reaction Time | 9-12 hours (total) |

| Typical Yield | Good to excellent yields are generally reported for this type of reaction. |

Table 2: Quantitative data for the synthesis of this compound.

III. Logical Relationships and Mechanisms

Williamson Ether Synthesis Mechanism

The O-isopropylation step proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The base (potassium carbonate) deprotonates the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion and forming the ether linkage.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropoxy-3-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-isopropoxy-3-nitrobenzylamine. Due to the limited availability of experimental data in peer-reviewed literature and chemical databases for this specific compound, this document focuses on predicted values and outlines detailed, standardized experimental protocols for their empirical determination. This approach provides a robust framework for researchers to characterize this molecule for applications in drug discovery and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were calculated using established computational models and provide a valuable baseline for experimental investigation.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Aqueous Solubility | Not available |

| pKa (most basic) | 8.5 (Predicted) |

| logP | 2.1 (Predicted) |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted properties, this section details standard experimental methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.[1][2][3]

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of approximately 3 mm.[1]

-

Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): An initial rapid heating can be performed to get an approximate melting range.

-

Accurate Determination: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the temperature approaches the approximate melting point.[2]

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.[2]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and distribution. The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.[4]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[5]

pKa Determination

The acid dissociation constant (pKa) is fundamental to understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[6][7][8]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water) to a known concentration (e.g., 1-10 mM).[6]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the sample solution using a precision burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of the curve corresponds to the equivalence point. The pKa can be determined from the pH at the half-equivalence point.[9]

logP (Octanol-Water Partition Coefficient) Determination

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for logP determination.[10][11][12]

Methodology: Shake-Flask Method

-

Phase Pre-saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. A known volume of the other pre-saturated phase is then added.

-

Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanolic phase to its concentration in the aqueous phase.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Aqueous Solubility Determination.

This guide provides a foundational understanding of the likely physicochemical characteristics of this compound and the established methodologies for their experimental verification. Accurate determination of these properties is a critical first step in the evaluation of this compound for any potential therapeutic application.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. westlab.com [westlab.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: 4-isopropoxy-3-nitrobenzylamine

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the mechanism of action for 4-isopropoxy-3-nitrobenzylamine. Extensive searches have not yielded any dedicated studies, quantitative data, or detailed experimental protocols that would be necessary to construct an in-depth technical guide on its biological activity and signaling pathways.

While the exact mechanism of action for this compound is not documented, the broader class of nitroaromatic compounds and benzylamine derivatives has been the subject of scientific investigation. These studies may offer potential, albeit speculative, avenues for future research into the specific actions of this compound.

Potential Areas of Investigation Based on Structurally Related Compounds:

Research into compounds with similar structural motifs, such as nitrobenzylamines and their derivatives, has indicated a range of biological activities. These include, but are not limited to, potential applications as:

-

Anticancer Agents: Certain substituted nitrobenzamide derivatives have been synthesized and evaluated for their in vitro anti-tumor activities against various cancer cell lines.[1][2]

-

Antitubercular Agents: Studies on substituted benzimidazole and nitrofuranyl amide derivatives have shown activity against Mycobacterium tuberculosis.[3][4][5]

-

Photocleavable Linkers: The o-nitrobenzyl group is frequently utilized in polymer and materials science as a photocleavable moiety for applications such as photodegradable hydrogels and controlled drug release.[6][7][8]

It is crucial to emphasize that these findings relate to structurally analogous compounds and not to this compound itself. Without direct experimental evidence, any extrapolation of these mechanisms to the topic compound would be purely hypothetical.

Synthesis and Chemical Properties:

Future Research Directions:

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach would be required. A hypothetical workflow for such an investigation is outlined below.

Logical Workflow for Investigating a Novel Compound's Mechanism of Action

Caption: A generalized workflow for elucidating the mechanism of action of a novel chemical entity.

This proposed workflow would begin with the synthesis and initial screening of the compound to identify any biological activity. Subsequent steps would focus on identifying the molecular target(s) and elucidating the downstream signaling pathways affected by the compound, culminating in in vivo validation of the proposed mechanism.

References

- 1. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]

- 4. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-Isopropoxy-3-nitrobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted spectroscopic characteristics and a feasible synthetic pathway for the novel compound 4-isopropoxy-3-nitrobenzylamine. In the absence of empirical data in peer-reviewed literature, this document provides an in-depth analysis based on established principles of spectroscopy and organic synthesis, drawing analogies from structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel nitroaromatic compounds for drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 | 7.6 - 7.8 | d | ~2 | The nitro group's strong electron-withdrawing nature and ortho position will deshield this proton significantly. |

| H-5 | 7.2 - 7.4 | dd | ~8, ~2 | This proton is ortho to the isopropoxy group and meta to the nitro and benzylamine groups. |

| H-6 | 6.9 - 7.1 | d | ~8 | The electron-donating isopropoxy group will shield this proton, shifting it upfield. |

| -CH₂- | 3.8 - 4.0 | s | - | The benzylic protons are adjacent to the electron-withdrawing aromatic ring. |

| -NH₂ | 1.5 - 2.5 | br s | - | The chemical shift can vary with solvent and concentration; expected to be a broad singlet. |

| -CH(CH₃)₂ | 4.5 - 4.7 | septet | ~6 | The methine proton of the isopropoxy group will be a septet due to coupling with the six methyl protons. |

| -CH(CH₃)₂ | 1.3 - 1.5 | d | ~6 | The six equivalent methyl protons of the isopropoxy group will appear as a doublet. |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (-CH₂NH₂) | 135 - 140 | Quaternary carbon attached to the benzylamine group. |

| C-2 | 120 - 125 | Aromatic carbon ortho to the nitro group. |

| C-3 (-NO₂) | 145 - 150 | Quaternary carbon attached to the electron-withdrawing nitro group. |

| C-4 (-O-iPr) | 150 - 155 | Quaternary carbon attached to the electron-donating isopropoxy group. |

| C-5 | 115 - 120 | Aromatic carbon meta to the nitro group. |

| C-6 | 110 - 115 | Aromatic carbon ortho to the isopropoxy group. |

| -CH₂- | 45 - 50 | Benzylic carbon. |

| -CH(CH₃)₂ | 70 - 75 | Methine carbon of the isopropoxy group. |

| -CH(CH₃)₂ | 20 - 25 | Methyl carbons of the isopropoxy group. |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium, Broad | Characteristic of the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the isopropoxy and benzyl groups. |

| N-O Stretch (Asymmetric) | 1510 - 1550 | Strong | Characteristic of the nitro group. |

| N-O Stretch (Symmetric) | 1330 - 1370 | Strong | Characteristic of the nitro group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-O Stretch | 1200 - 1250 | Strong | Ether linkage of the isopropoxy group. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 210 | Molecular ion peak. |

| [M-15]⁺ | 195 | Loss of a methyl group from the isopropoxy moiety. |

| [M-43]⁺ | 167 | Loss of the isopropyl group. |

| [M-46]⁺ | 164 | Loss of the nitro group (NO₂). |

| [M-CH₂NH₂]⁺ | 180 | Loss of the aminomethyl radical. |

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process starting from commercially available 4-hydroxybenzaldehyde.

Synthesis of 4-Isopropoxybenzaldehyde

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Alkylation: Add 2-bromopropane (isopropyl bromide, 1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Isopropoxy-3-nitrobenzaldehyde

-

Nitration: Dissolve the 4-isopropoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for a specified time, monitoring the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Filter the solid product, wash it with cold water until the washings are neutral, and dry it. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound (Reductive Amination)

-

Formation of Oxime (Intermediate Step): A common route from an aldehyde to a primary amine involves the formation of an oxime followed by reduction. React 4-isopropoxy-3-nitrobenzaldehyde (1.0 eq) with hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) in the presence of a base like sodium acetate in an alcoholic solvent.

-

Reduction of the Oxime: Reduce the resulting oxime to the primary amine using a suitable reducing agent. A common method is the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid or catalytic hydrogenation (H₂ over Pd/C or Raney Nickel).

-

Alternative Direct Reductive Amination: While less common for producing primary amines from aldehydes, specialized conditions for direct reductive amination using ammonia and a reducing agent could be explored.

-

Work-up and Purification: After the reduction is complete, quench the reaction appropriately (e.g., with water or acid). Extract the product into an organic solvent, wash, dry, and concentrate. Purify the final product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway Involvement

Nitroaromatic compounds are known to have a wide range of biological activities, often involving redox cycling and the generation of reactive oxygen species (ROS). A hypothetical signaling pathway that could be modulated by a compound like this compound in a cellular context is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.

An In-depth Technical Guide to 4-Isopropoxy-3-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS number for 4-isopropoxy-3-nitrobenzylamine has not been identified, its structure can be definitively inferred from its IUPAC name. The core of the molecule is a benzylamine, which is a benzene ring attached to a methylamine group (-CH₂NH₂). The benzene ring is substituted at the 4-position with an isopropoxy group (-OCH(CH₃)₂) and at the 3-position with a nitro group (-NO₂).

Predicted Physicochemical Properties:

The properties of this compound can be estimated based on data from analogous compounds. A summary of these predicted properties is presented in Table 1. These values are computational estimations and should be confirmed by experimental data.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₄N₂O₃ | Derived from the chemical structure. |

| Molecular Weight | 226.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Based on similar nitro-substituted aromatic compounds. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Typical for moderately polar organic compounds. |

| Melting Point | Estimated between 150-200 °C | Broad range due to the influence of both the nitro and isopropoxy groups. |

| pKa (amine) | Estimated around 8.5-9.5 | Typical for a primary benzylamine, slightly influenced by ring substituents. |

Proposed Synthetic Route

A plausible synthetic route for this compound can be designed based on well-established organic chemistry reactions. The proposed multi-step synthesis starts from a commercially available precursor, 4-hydroxybenzaldehyde.

Experimental Protocol:

Step 1: Isopropylation of 4-hydroxybenzaldehyde

-

Reaction: 4-hydroxybenzaldehyde is reacted with 2-bromopropane in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: To a solution of 4-hydroxybenzaldehyde (1 equivalent) and K₂CO₃ (1.5 equivalents) in DMF, add 2-bromopropane (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80°C and stirred for 4-6 hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-isopropoxybenzaldehyde.

Step 2: Nitration of 4-isopropoxybenzaldehyde

-

Reaction: The 4-isopropoxybenzaldehyde is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Procedure: 4-isopropoxybenzaldehyde is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5°C. The reaction is stirred at this temperature for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate (4-isopropoxy-3-nitrobenzaldehyde) is collected by filtration, washed with cold water until neutral, and dried.

Step 3: Reductive Amination of 4-isopropoxy-3-nitrobenzaldehyde

-

Reaction: The final step involves the conversion of the aldehyde to a primary amine. This can be achieved through reductive amination. A common method is the reduction of an oxime intermediate.

-

Procedure:

-

Oxime formation: 4-isopropoxy-3-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcohol solvent. The mixture is refluxed for 1-2 hours to form 4-isopropoxy-3-nitrobenzaldehyde oxime.

-

Reduction: The oxime is then reduced to the corresponding primary amine. A variety of reducing agents can be used, such as lithium aluminum hydride (LiAlH₄) in an ether solvent or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). For the latter, the oxime is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

-

A schematic of this proposed synthetic workflow is presented below.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development. Substituted benzylamines are a common scaffold in medicinal chemistry with a wide range of biological activities.

-

Enzyme Inhibition: The benzylamine core is present in many enzyme inhibitors. The specific substitutions on the aromatic ring can modulate the affinity and selectivity for various enzyme targets.

-

Receptor Binding: The molecule's structure could allow it to interact with various receptors in the central nervous system or peripheral tissues.

-

Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties. The nitro group can be bioreduced in microbial cells to form reactive species that are cytotoxic.

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action if the compound were to exhibit inhibitory effects on a cellular kinase pathway, a common target for drugs with a substituted aromatic core.

Caption: Hypothetical signaling pathway showing inhibition of a kinase cascade.

Conclusion and Future Directions

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The lack of current data presents an opportunity for novel research. The immediate next steps should be the synthesis and full characterization of the compound. Following this, a broad biological screening campaign would be necessary to identify any significant activities. This in-depth guide provides a foundational framework for researchers to begin their exploration of this and other novel substituted benzylamines.

An In-depth Technical Guide to the Solubility of 4-isopropoxy-3-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Predicting Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. 4-isopropoxy-3-nitrobenzylamine, an organic molecule featuring a combination of polar and non-polar functional groups, is expected to exhibit varied solubility across different solvent systems. The principle of "like dissolves like" is the cornerstone for predicting solubility behavior.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound contains:

-

An aromatic benzene ring (non-polar)

-

An isopropoxy group (moderately non-polar)

-

A nitro group (polar)

-

A benzylamine group (polar and capable of hydrogen bonding)

The interplay of these groups will dictate the compound's overall polarity and its interaction with various solvents. The amine group, being basic, is expected to enhance solubility in acidic solutions through salt formation.[2][3]

Predicted Solubility Profile

Based on the structural features of this compound, a qualitative prediction of its solubility in a range of common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar nitro and amine groups allows for hydrogen bonding, but the non-polar aromatic ring and isopropoxy group may limit solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity from the nitro and amine groups will likely result in poor solubility in non-polar solvents. |

| Aqueous Acidic | 5% Hydrochloric Acid | High | The basic amine group will be protonated to form a soluble salt.[2][4] |

| Aqueous Basic | 5% Sodium Hydroxide | Low | The compound does not possess strongly acidic protons, so solubility is not expected to increase in basic solutions.[2] |

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, several established experimental methods can be employed. The choice of method often depends on the required accuracy, sample availability, and throughput.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.[1]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

A logical workflow for this experimental process is depicted in the following diagram.

Caption: Shake-Flask Solubility Determination Workflow.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods are available. These are particularly useful in early drug discovery.

Example: In-situ Concentration Monitoring

Methodology:

-

A small, known amount of the compound is placed in each well of a multi-well plate.

-

A range of solvents or co-solvent mixtures is added to the wells.

-

The plate is shaken, and the dissolution process is monitored in real-time using techniques like UV-Vis spectroscopy or nephelometry to detect the point at which the solid is fully dissolved.

Factors Influencing Solubility

Several physical factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1]

-

pH: As predicted, the basicity of the amine group means that the solubility of this compound will be highly pH-dependent, with increased solubility in acidic conditions.

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

Conclusion

While specific experimental data for the solubility of this compound is not currently published, a strong predictive understanding can be derived from its molecular structure. The presence of both polar and non-polar moieties suggests a nuanced solubility profile, with high solubility expected in polar aprotic solvents and in acidic aqueous solutions. For definitive quantitative data, the experimental protocols outlined in this guide, such as the shake-flask method, should be employed. This foundational data is essential for the progression of any drug development program involving this compound.

References

In-Depth Technical Guide: Theoretical Yield of 4-Isopropoxy-3-Nitrobenzylamine Synthesis

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-isopropoxy-3-nitrobenzylamine, tailored for researchers, scientists, and professionals in drug development. The document outlines a detailed theoretical framework, including experimental protocols, calculation of the theoretical yield, and visual representations of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved in a two-step process starting from the commercially available 4-hydroxy-3-nitrobenzaldehyde. The pathway involves:

-

Williamson Ether Synthesis: Introduction of the isopropoxy group onto the phenolic hydroxyl of 4-hydroxy-3-nitrobenzaldehyde.

-

Reductive Amination: Conversion of the aldehyde functional group of the resulting 4-isopropoxy-3-nitrobenzaldehyde into a primary amine.

This route is efficient and relies on well-established and high-yielding chemical transformations.

Experimental Protocols

Step 1: Synthesis of 4-Isopropoxy-3-nitrobenzaldehyde

This step involves the O-alkylation of 4-hydroxy-3-nitrobenzaldehyde with 2-bromopropane.

Methodology:

-

To a solution of 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃, 2 equivalents), to deprotonate the phenolic hydroxyl group.

-

The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

2-Bromopropane (1.5 equivalents) is then added to the reaction mixture.

-

The reaction is heated to 60-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by column chromatography on silica gel to yield pure 4-isopropoxy-3-nitrobenzaldehyde.

Step 2: Synthesis of this compound

This step converts the intermediate aldehyde into the target primary amine via reductive amination.

Methodology:

-

4-Isopropoxy-3-nitrobenzaldehyde (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol.

-

An excess of a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, is added to the solution.

-

The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

-

A reducing agent, sodium borohydride (NaBH₄, 2 equivalents), is then added portion-wise at 0 °C.[1]

-

The reaction is allowed to warm to room temperature and stirred until the imine intermediate is fully reduced, as monitored by TLC.

-

The reaction is quenched by the slow addition of water.

-

The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound.

-

Further purification can be achieved by crystallization or column chromatography if necessary.

Theoretical Yield Calculation

The theoretical yield is calculated based on the stoichiometry of the balanced chemical equations, assuming a 100% reaction efficiency. For this multi-step synthesis, the overall theoretical yield is determined by the limiting reagent of the entire sequence, which is the initial starting material, 4-hydroxy-3-nitrobenzaldehyde.

Table 1: Molar Masses of Reactants and Products

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 4-Hydroxy-3-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 |

| 2-Bromopropane | C₃H₇Br | 122.99 |

| 4-Isopropoxy-3-nitrobenzaldehyde | C₁₀H₁₁NO₄ | 209.20 |

| This compound | C₁₀H₁₄N₂O₃ | 210.23 |

Table 2: Stoichiometry and Theoretical Yield Calculation

| Step | Starting Material | Moles (based on 10g start) | Product | Moles Produced | Theoretical Mass (g) |

| 1 | 4-Hydroxy-3-nitrobenzaldehyde | 0.0598 | 4-Isopropoxy-3-nitrobenzaldehyde | 0.0598 | 12.51 |

| 2 | 4-Isopropoxy-3-nitrobenzaldehyde | 0.0598 | This compound | 0.0598 | 12.57 |

Assuming the synthesis starts with 10.0 grams of 4-hydroxy-3-nitrobenzaldehyde, it is the limiting reagent for the entire process.

-

Moles of 4-hydroxy-3-nitrobenzaldehyde = 10.0 g / 167.12 g/mol = 0.0598 mol

Since the stoichiometry between the starting material and the final product is 1:1, the theoretical number of moles of this compound is also 0.0598 mol.

-

Theoretical Yield of this compound = 0.0598 mol * 210.23 g/mol = 12.57 grams

Visual Representations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Transformations

Caption: Functional group transformations during the synthesis.

References

A Technical Guide to the Potential Research Applications of 4-Isopropoxy-3-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Isopropoxy-3-nitrobenzylamine is a novel chemical entity with no significant presence in current scientific literature. However, its distinct structural features—a substituted nitroaromatic ring, a flexible benzylamine core, and a bulky isopropoxy group—suggest a rich potential for exploration across multiple scientific domains. This document outlines prospective research avenues, from pharmaceutical development and materials science to its use as a versatile synthetic intermediate. By drawing analogies from structurally related compounds, this guide provides a foundational framework, including predicted physicochemical properties, detailed hypothetical experimental protocols, and logical workflows to stimulate and direct future investigation into this promising molecule.

Physicochemical Properties (Predicted)

While experimental data for this compound is unavailable, its fundamental properties can be predicted based on its chemical structure. These estimations are crucial for designing experimental conditions, predicting biological behavior, and assessing its potential as a drug candidate or material precursor.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₄N₂O₃ | Calculated from chemical structure |

| Molecular Weight | 210.23 g/mol | Calculated from chemical structure |

| Appearance | Predicted to be a crystalline solid or oil | General property of similar substituted benzylamines |

| XLogP3 | ~2.0 - 2.5 | Estimated based on the presence of lipophilic isopropoxy and aromatic groups, balanced by polar amine and nitro groups. |

| Hydrogen Bond Donors | 1 (from the amine group) | Structural analysis |

| Hydrogen Bond Acceptors | 4 (from the amine and nitro-oxygens) | Structural analysis |

| Reactivity | Amine group is nucleophilic; nitro group can be reduced; aromatic ring can undergo substitution. | Based on fundamental organic chemistry principles.[1] |

Potential Research Areas

The unique combination of functional groups in this compound opens up several promising avenues for research and development.

Pharmaceutical and Medicinal Chemistry

The benzylamine scaffold is a cornerstone in medicinal chemistry, and the addition of nitro and isopropoxy groups provides specific functionalities that can be exploited for therapeutic purposes.[1][2]

-

Enzyme Inhibition: Substituted benzylamines are known to act as inhibitors for various enzymes.[3][4] The isopropoxy group could serve as a bulky hydrophobic moiety, potentially anchoring the molecule in the active sites of enzymes like kinases, monoamine oxidases, or steroidogenic enzymes.[5] The nitro group, being a strong electron-withdrawing substituent, can modulate the electronic properties of the aromatic ring, influencing binding affinity.[6] A key research direction would be to screen this compound against panels of enzymes implicated in neurological disorders, cancer, or metabolic diseases.[7]

-

Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have a well-documented history as antimicrobial and antiparasitic agents.[6][8][9] Their mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species.[6] Research should focus on evaluating the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria, fungi, and parasites.

-

Anti-inflammatory Drugs: Nitro-substituted compounds have demonstrated potent anti-inflammatory activity.[10] For instance, certain nitro benzamide derivatives inhibit the production of nitric oxide (NO) and suppress the expression of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α in macrophages.[10][11] The potential of this compound as an anti-inflammatory agent could be investigated by studying its effect on inflammatory pathways in relevant cell models.

Materials Science

The reactivity of the amine and nitro functional groups makes this compound an attractive building block for novel polymers and advanced materials.

-

Polymer Synthesis: The primary amine can be used in polymerization reactions to form polyamides, polyimides, or epoxy resins. The bulky isopropoxy group could enhance thermal stability and solubility of the resulting polymers, while the polar nitro group might influence their electronic properties. This is analogous to how related compounds like 4-fluoro-3-nitrobenzonitrile are used to create polymers with tailored characteristics for electronics and coatings.[12]

-

Surface Modification: The compound could be used to functionalize surfaces, imparting new properties such as hydrophobicity or reactivity. The amine group can be readily grafted onto surfaces containing carboxylic acid or epoxy groups.

Organic Synthesis Intermediate

The molecule serves as a versatile platform for creating more complex chemical structures. The amine group can be easily derivatized, and the nitro group can be selectively reduced to a primary amine. This diamine derivative would be an ideal precursor for synthesizing heterocyclic compounds like benzimidazoles, which are important pharmacophores found in antimicrobial and opioid drugs.[13]

Proposed Synthetic and Experimental Protocols

Proposed Synthesis: Reductive Amination of 4-Isopropoxy-3-nitrobenzaldehyde

This protocol outlines a plausible and efficient method for synthesizing the title compound.

Principle: The synthesis proceeds via the reductive amination of 4-isopropoxy-3-nitrobenzaldehyde. The aldehyde first reacts with ammonia to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride to yield the desired primary amine.

Materials:

-

4-Isopropoxy-3-nitrobenzaldehyde

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

-

Dissolve 1.0 equivalent of 4-isopropoxy-3-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add 10-15 equivalents of ammonia (7N solution in methanol) to the flask. Stir the mixture at room temperature for 2-3 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product using column chromatography on silica gel.

Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol details a method to screen for potential anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Cell Line: RAW 264.7 macrophage cell line.

Materials:

-

RAW 264.7 cells

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (for NO measurement)

-

MTT reagent (for cell viability assay)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.

-

Nitric Oxide Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This ensures that the observed reduction in NO is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of NO production for each concentration compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Visualizations of Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes related to the research and development of this compound.

Caption: Proposed synthetic pathway for this compound.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. ossila.com [ossila.com]

An In-Depth Technical Guide on 4-Isopropoxy-3-nitrobenzylamine Derivatives and Analogs

A comprehensive review of the synthesis, biological activity, and therapeutic potential of 4-isopropoxy-3-nitrobenzylamine and its related compounds for researchers, scientists, and drug development professionals.

Introduction

The chemical scaffold of this compound presents a unique combination of functional groups that holds significant potential for modulation of various biological processes. The core structure, a benzylamine backbone, is a common feature in many biologically active molecules. The strategic placement of an isopropoxy group at the 4-position and a nitro group at the 3-position of the benzene ring introduces specific electronic and steric properties that can influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. This technical guide aims to provide a thorough exploration of the available scientific literature on this compound derivatives and analogs, covering their synthesis, pharmacological activities, and potential as therapeutic agents.

Core Molecular Features and Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to the interplay of its three key structural components:

-

Benzylamine Core: This fundamental structure is a well-established pharmacophore found in numerous neurotransmitters (e.g., dopamine, norepinephrine) and drugs, often facilitating interactions with aminergic receptors and transporters.

-

3-Nitro Group: The electron-withdrawing nature of the nitro group can significantly impact the acidity of the benzylic protons and the overall electronic distribution of the aromatic ring. This can influence binding affinities and metabolic pathways. Furthermore, nitroaromatic compounds are known to be susceptible to enzymatic reduction under hypoxic conditions, a property that has been exploited in the design of hypoxia-activated prodrugs for targeted cancer therapy.[1]

-

4-Isopropoxy Group: This bulky, lipophilic group can enhance membrane permeability and influence the compound's distribution in the body. The isopropoxy group can also sterically direct the binding orientation of the molecule within a receptor's active site and protect the molecule from metabolic degradation at the 4-position.

Synthesis of this compound Derivatives

While specific protocols for the synthesis of this compound are not extensively detailed in the public domain, a general synthetic strategy can be proposed based on established organic chemistry principles. A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Reductive Amination

A representative, generalized protocol for the reductive amination step is provided below. Note: This is a hypothetical protocol and would require optimization for specific substrates.

-

Dissolution: Dissolve 1 equivalent of the aldehyde (4-isopropoxy-3-nitrobenzaldehyde) in a suitable solvent (e.g., methanol, ethanol).

-

Amine Addition: Add an excess (typically 1.5-3 equivalents) of the amine source (e.g., ammonium acetate, or a primary/secondary amine for analog synthesis).

-

Imine Formation: Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.

-

Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Potential Pharmacological Activities and Therapeutic Targets

Given the structural motifs present in this compound, several potential pharmacological activities can be hypothesized.

Antimicrobial Activity: Nitro-substituted heterocyclic compounds have demonstrated significant antibacterial and antifungal properties.[2][3] The nitro group can undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species. The lipophilic isopropoxy group may enhance the penetration of the compounds through microbial cell membranes.

Anticancer Activity: The nitrobenzyl moiety is a key component of some hypoxia-activated prodrugs.[1] In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular reductases to a more active species, leading to localized cell death. The 4-isopropoxy group could be modified to fine-tune the reduction potential and improve tumor-specific activation.

Table 1: Hypothetical IC50 Values for this compound Analogs against Cancer Cell Lines

| Compound ID | R1 (at amine) | R2 (at amine) | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) |

| Parent | H | H | Data not available | Data not available |

| Analog 1 | Methyl | H | Data not available | Data not available |

| Analog 2 | Ethyl | H | Data not available | Data not available |

| Analog 3 | Methyl | Methyl | Data not available | Data not available |

Note: The table above is for illustrative purposes only, as specific experimental data for these compounds is not currently available in the public domain.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound derivatives, based on their structural similarity to other biologically active molecules, several pathways could be modulated.

Caption: A generalized potential signaling pathway for a bioactive compound.

Future Directions and Conclusion

The class of this compound derivatives represents a promising yet underexplored area of medicinal chemistry. The unique combination of a benzylamine core with isopropoxy and nitro substitutions offers a rich scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of analogs, followed by systematic screening for various biological activities, including antimicrobial, anticancer, and neurological effects. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective compounds. The development of detailed structure-activity relationships will guide the optimization of this chemical series towards clinically viable drug candidates. While the current body of literature is limited, the foundational chemical principles suggest that this compound derivatives are worthy of further investigation.

References

Methodological & Application

Application Notes and Protocols for Incorporating 4-Isopropoxy-3-nitrobenzylamine as a Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable linkers are powerful tools in drug delivery, proteomics, and solid-phase synthesis, enabling the spatial and temporal control of molecule release upon light irradiation. The ortho-nitrobenzyl backbone is a widely utilized photolabile motif. This document provides detailed application notes and protocols for the incorporation of a specific ortho-nitrobenzyl derivative, 4-isopropoxy-3-nitrobenzylamine, as a versatile photocleavable linker. This linker offers a balance of stability and photo-lability, making it suitable for a range of applications where controlled release of a therapeutic agent or probe is desired.

The general strategy involves the synthesis of a functionalized this compound derivative, typically containing a carboxylic acid for conjugation, followed by its attachment to a molecule of interest (e.g., a drug, protein, or solid support) via a stable amide bond. Subsequent irradiation with UV light triggers the cleavage of the linker, releasing the active molecule.

Core Concepts and Workflow

The incorporation and cleavage of the this compound linker follows a well-defined workflow. The key stages include the synthesis of a conjugatable form of the linker, its attachment to a target molecule, and the final light-induced release of the payload.

Figure 1: General workflow for the incorporation and cleavage of the this compound linker.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxy-3-nitrobenzoic Acid

This protocol describes the synthesis of the key precursor for the photocleavable linker. The synthesis is based on analogous procedures for similar alkoxy-substituted nitrobenzoic acids.

Materials:

-

4-Hydroxy-3-nitrobenzoic acid

-

2-Bromopropane (Isopropyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxy-3-nitrobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Acidify the mixture with 1 M HCl to pH 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-isopropoxy-3-nitrobenzoic acid.

Protocol 2: Activation of 4-Isopropoxy-3-nitrobenzoic Acid

For efficient conjugation, the carboxylic acid of the linker needs to be activated. This protocol describes the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

-

4-Isopropoxy-3-nitrobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Dicyclohexylurea (DCU) byproduct (if using DCC)

Procedure:

-

Dissolve 4-isopropoxy-3-nitrobenzoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 eq) to the solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

If using DCC, a white precipitate of DCU will form. Filter off the DCU.

-

Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of the linker. This activated linker can be used immediately in the next step.

Protocol 3: Conjugation to an Amine-Containing Molecule

This protocol outlines the general procedure for conjugating the activated linker to a molecule containing a primary or secondary amine.

Materials:

-

Activated 4-isopropoxy-3-nitrobenzyl linker (NHS ester)

-

Amine-containing molecule (e.g., drug, peptide)

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)

-

Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

-

Dissolve the amine-containing molecule (1.0 eq) in the appropriate anhydrous solvent.

-

Add the activated linker (1.2 eq) to the solution.

-

If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (1.5 eq) to neutralize it.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by an appropriate method (e.g., LC-MS, TLC).

-

Upon completion, purify the conjugate using a suitable technique such as HPLC, column chromatography, or precipitation.

Protocol 4: Photocleavage of the Linker-Molecule Conjugate

This protocol describes the light-induced cleavage of the linker to release the conjugated molecule.

Materials:

-

Linker-molecule conjugate

-

A suitable solvent (e.g., buffer, methanol, acetonitrile/water)

-

UV lamp with an output centered around 365 nm

-

Quartz cuvette or reaction vessel

Procedure:

-

Dissolve the linker-molecule conjugate in the chosen solvent to a desired concentration (typically in the micromolar to low millimolar range).

-

Transfer the solution to a quartz cuvette or a suitable UV-transparent reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., 365 nm). The irradiation time will depend on the concentration, quantum yield of the linker, and the light intensity.

-

Monitor the cleavage process by HPLC or LC-MS by observing the disappearance of the starting conjugate and the appearance of the released molecule.

-

Typical irradiation times can range from minutes to hours.[1]

Data Presentation

The following tables summarize typical quantitative data for ortho-nitrobenzyl-based photocleavable linkers. Note that the exact values for the this compound linker may vary and should be determined experimentally.

Table 1: Representative Reaction Yields

| Step | Product | Typical Yield (%) |

| Synthesis | 4-Isopropoxy-3-nitrobenzoic acid | 70-85% |

| Activation | NHS ester of the linker | >90% (often used crude) |

| Conjugation | Linker-Molecule Conjugate | 50-80% |

Table 2: Photocleavage Parameters for o-Nitrobenzyl Derivatives

| Parameter | Typical Value | Reference |

| Excitation Wavelength (λmax) | ~350-365 nm | [2] |

| Quantum Yield (Φ) | 0.01 - 0.6 | [2][3] |

| Half-life of Cleavage (t½) | Minutes to hours | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Targeted Drug Delivery Workflow

This diagram illustrates the application of the photocleavable linker in targeted drug delivery, where an antibody-drug conjugate (ADC) releases its payload upon light activation at the tumor site.

Figure 2: Workflow for targeted drug delivery using a photocleavable ADC.

Solid-Phase Peptide Synthesis Workflow

This diagram shows the use of the photocleavable linker in solid-phase peptide synthesis (SPPS), allowing for mild cleavage of the synthesized peptide from the resin.[4][5]

Figure 3: Workflow for solid-phase peptide synthesis with a photocleavable linker.

Conclusion

The this compound linker represents a valuable tool for applications requiring controlled molecular release. The protocols and data provided herein offer a comprehensive guide for its synthesis, conjugation, and photocleavage. Researchers are encouraged to optimize the reaction conditions for their specific applications to achieve the best results. The versatility of this photocleavable linker makes it a powerful asset in the development of novel therapeutics and research tools.

References

- 1. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody-Drug Conjugates for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]

Application Notes and Protocols for the Photocleavage of 4-Isopropoxy-3-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable protecting groups are invaluable tools in chemical synthesis and drug delivery, offering spatial and temporal control over the release of active molecules. The ortho-nitrobenzyl (ONB) group is a widely utilized photolabile moiety due to its efficient cleavage upon UV irradiation and chemical stability.[1] This application note provides a detailed experimental setup and protocol for the photocleavage of 4-isopropoxy-3-nitrobenzylamine, a representative ONB-protected amine. The isopropoxy substituent can modulate the photochemical properties of the ONB cage, potentially influencing the efficiency and wavelength of cleavage.

The photocleavage reaction proceeds via an intramolecular rearrangement upon absorption of UV light, leading to the release of the free amine and the formation of a 4-isopropoxy-3-nitrosobenzaldehyde byproduct. Understanding the experimental parameters governing this process is crucial for its successful application in various fields, including a new generation of photolabile prodrugs or formulation particles for drug depots, DNA condensation, or tissue engineering applications.[2]

Signaling Pathway and Mechanism

The photocleavage of ortho-nitrobenzyl derivatives is initiated by the absorption of a photon, leading to the excitation of the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and hydrolysis to release the protected amine and form the corresponding nitrosobenzaldehyde byproduct.

Caption: Photocleavage mechanism of this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the photocleavage of this compound.

Materials and Equipment

-

Photoreactor: A batch photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or a 365 nm LED array). The reactor should be fitted with a cooling system to maintain a constant temperature.

-

Reaction Vessel: A quartz cuvette or reaction tube that is transparent to the irradiation wavelength.

-

Solvents: HPLC-grade solvents such as acetonitrile, methanol, or buffered aqueous solutions, degassed prior to use to minimize oxidative side reactions.

-

Analytical Instruments:

-

UV-Vis Spectrophotometer for monitoring the disappearance of the starting material.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantitative analysis of the reaction progress.

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation of the starting material and photoproducts.

-

-

Reagents:

-

This compound (synthesis may be required if not commercially available).

-

Internal standard for HPLC analysis (e.g., a stable, non-photoreactive compound with a distinct retention time).

-

Experimental Workflow

The overall workflow for a typical photocleavage experiment is outlined below.

Caption: General experimental workflow for photocleavage.

Detailed Procedure

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.1 mg/mL). If using HPLC for analysis, add a suitable internal standard at a known concentration.

-

Photolysis:

-

Transfer the solution to a quartz reaction vessel.

-

Place the vessel in the photoreactor at a fixed distance from the UV source.

-

Maintain a constant temperature using a cooling system.

-

Start the irradiation and a timer simultaneously.

-

-

Reaction Monitoring:

-

At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Protect the withdrawn samples from further light exposure.

-

For HPLC analysis: Dilute the aliquot if necessary and inject it into the HPLC system.

-

For UV-Vis analysis: Record the UV-Vis spectrum of the diluted aliquot to monitor the decrease in absorbance of the starting material.

-

-

Data Analysis:

-

HPLC: Determine the concentration of the remaining this compound and the formed free amine at each time point by integrating the respective peak areas and comparing them to the internal standard.

-

UV-Vis: Plot the absorbance at the λmax of the starting material against time.

-

Calculate the percentage of photocleavage at each time point. The reaction often follows first-order kinetics.

-

Data Presentation

The following tables present representative quantitative data for the photocleavage of related ortho-nitrobenzyl compounds. While specific values for this compound are not available, these data provide a useful reference for expected outcomes.

Table 1: Representative Photocleavage Efficiency of o-Nitrobenzyl Ethers

| Irradiation Time (min) | % Decomposition of O-o-Nitrobenzyl O',O''-diethyl phosphate |

| 0 | 0 |

| 2 | > 50 |

| 5 | > 80 |

| 10 | > 95 |

| Data adapted from a study on o-nitrobenzyl ether derivatives using a 365 nm lamp (3.5 mW/cm²).[2] |

Table 2: Quantum Yields of Photocleavage for Substituted o-Nitrobenzyl Ureas

| Compound | Quantum Yield (Φ) |

| N-(2-nitrobenzyl)urea | 0.81 |

| N-(α-methyl-2-nitrobenzyl)urea | 0.64 |

| N-(α-carboxy-2-nitrobenzyl)urea | 0.56 |

| Quantum yields were determined following a single laser pulse at 308 nm.[3] |

Analytical Methods

HPLC Analysis

A robust HPLC method is essential for the quantitative monitoring of the photocleavage reaction.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where both the starting material and the product absorb (e.g., 254 nm or the λmax of the starting material).

-

Analysis: The percentage of remaining starting material can be calculated from the peak area relative to the internal standard.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity of the photoproducts.

-

Procedure: Irradiate a solution of this compound in a deuterated solvent (e.g., CD3CN) in an NMR tube.

-

Analysis: Acquire ¹H NMR spectra before and after irradiation. The disappearance of the benzylic protons of the starting material and the appearance of new aromatic and aldehydic protons corresponding to the 4-isopropoxy-3-nitrosobenzaldehyde byproduct can be observed.

Conclusion

This application note provides a comprehensive guide to the experimental setup and protocol for the photocleavage of this compound. By following the detailed methodologies for irradiation, reaction monitoring, and data analysis, researchers can effectively utilize this photolabile compound for a variety of applications in drug development and chemical biology. The provided diagrams and tables offer a clear visualization of the process and expected outcomes based on data from closely related compounds. It is recommended to determine the specific photochemical properties, such as the quantum yield and optimal irradiation wavelength, for this compound to further refine the experimental conditions for specific applications.

References

Application Notes and Protocols for 4-Isopropoxy-3-nitrobenzylamine as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction